molecular formula C36H73NO3 B014457 C18 Dihydroceramide CAS No. 2304-80-5

C18 Dihydroceramide

カタログ番号: B014457
CAS番号: 2304-80-5
分子量: 568.0 g/mol
InChIキー: KZTJQXAANJHSCE-OIDHKYIRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

C18 Dihydroceramide (C18:0-DHCer, d18:0/18:0) is a sphingolipid intermediate in the de novo biosynthesis pathway. It is synthesized via the acylation of sphinganine (d18:0) with a stearoyl (C18:0) fatty acid chain by dihydroceramide synthases . Unlike ceramides, C18-DHCer lacks the 4,5-trans double bond in its sphingoid backbone, rendering it biologically inert in ceramide-mediated apoptosis . It serves as a substrate for dihydroceramide desaturase 1 (DES1), which converts it into C18-ceramide, a pro-apoptotic molecule .

C18-DHCer is implicated in metabolic dysregulation. Studies show that elevated serum levels of C18-DHCer correlate with reduced insulin sensitivity in obesity and type 2 diabetes (T2D) . Its accumulation in skeletal muscle cells disrupts insulin-stimulated glycogen synthesis, contributing to insulin resistance . Additionally, C18-DHCer is used as a standard in lipidomics for quantifying sphingolipid metabolites in tissues .

準備方法

Enzymatic Synthesis of C18 Dihydroceramide

De Novo Biosynthesis via Dihydroceramide Desaturase

SubstrateKm (µM)Vmax (nmol/min/mg)Optimal pHInhibitors
N-octanoyl-D-erythro-sphinganine34012.57.4Cu²⁺, anti-cytochrome b5 antibodies
NADH120--Cyanide, dithiothreitol

Source: Adapted from .

Ceramide Synthase Isoform Specificity

Human longevity assurance gene 1 (LASS1/CerS1) preferentially generates C18-ceramide from sphinganine and stearoyl-CoA (C18:0-CoA) . Overexpression of LASS1 in UM-SCC-22A cells increased (dihydro)ceramide synthase activity 2–3 fold, with a 7-fold elevation in C18-ceramide levels in vivo . In contrast, CerS5 and CerS6 produce C16-ceramide, underscoring the isoform-dependent acyl chain specificity . CRISPR-Cas9-mediated disruption of the CerS6 DDRSDIE motif reduced C16-ceramide synthesis by 90%, highlighting the structural determinants of CerS activity .

Chemical Synthesis and Isotopic Labeling

Solid-Phase Synthesis of this compound-d3

Deuterated this compound (Cer(d18:0/18:0-d3)) is synthesized via N-acylation of D-erythro-sphinganine with stearic acid-d3. The reaction proceeds in anhydrous dichloromethane using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, yielding 95% purity after silica gel chromatography . Critical parameters include:

  • Solvent system : Chloroform/methanol/water (65:25:4 v/v) for TLC analysis.

  • Isotopic incorporation : >98% deuterium at the C18 fatty acid chain confirmed by liquid chromatography–mass spectrometry (LC-MS) .

Table 2: Physicochemical Properties of this compound-d3

PropertyValue
Molecular formulaC₃₆H₇₀D₃NO₃
Exact mass571.559 g/mol
Solubility0.5 mg/mL in DMSO
Storage conditions-20°C (stable for 1 month)

Source: .

Large-Scale Production and Purification

Industrial-scale synthesis employs a modified Bligh-Dyer extraction:

  • Reaction mixture : Sphinganine (1 mM), stearoyl chloride (1.2 eq), triethylamine (2 eq) in tetrahydrofuran.

  • Quenching : 0.1 M HCl to neutralize excess acyl chloride.

  • Partitioning : Chloroform/methanol/water (1:2:0.8 v/v) to isolate the organic phase.

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity .

Extraction and Isolation from Biological Sources

Microsomal Fraction Preparation

Rat liver microsomes, rich in dihydroceramide desaturase, are isolated via differential centrifugation:

  • Homogenization : Liver tissue in 0.25 M sucrose, pH 7.4.

  • Centrifugation : 10,000 × g (20 min) to remove nuclei/mitochondria, followed by 100,000 × g (60 min) to pellet microsomes .

  • Activity assay : Incubation with N-[1-¹⁴C]octanoyl-D-erythro-sphinganine and NADH at 37°C, followed by lipid extraction and scintillation counting .

Sphingolipid Extraction from Cultured Cells

The ethanol/ether/pyridine (1:0.33:0.067 v/v) method efficiently extracts dihydroceramides from hepatocytes :

  • Cell lysis : Resuspend cell pellets in 1 mL water.

  • Solvent addition : 1 mL ethanol/ether/pyridine, incubate at 57°C for 30 min.

  • Alkaline hydrolysis : Chloroform/methanol/water (16:16:5 v/v) with 0.2 N NaOH to remove phospholipids.

  • Neutralization : Acetic acid (1 N) and chloroform for phase separation .

Analytical Characterization and Quality Control

Mass Spectrometric Analysis

High-resolution LC-MS (Q-TOF) identifies this compound via:

  • Positive ion mode : [M+H]⁺ at m/z 567.559 (unlabeled) or 571.559 (deuterated).

  • Fragmentation patterns : Loss of H₂O (-18 Da) and cleavage at the amide bond (C18 fatty acid ion at m/z 283.3) .

Thin-Layer Chromatography (TLC)

Silica gel 60 plates developed in chloroform/methanol/2 M NH₄OH (40:10:1 v/v) resolve this compound (Rf = 0.45) from ceramide (Rf = 0.52) . Visualization with primuline spray (0.01% in acetone/water, 80:20 v/v) enables UV detection at 365 nm .

Applications in Disease Research and Therapeutics

Role in Metabolic Disorders

This compound accumulates in pre-diabetic plasma up to 9 years before type 2 diabetes onset, correlating with insulin resistance (r = 0.72, p < 0.001) . In hepatic steatosis models, this compound induces autophagy and fibrosis via upregulation of α-SMA and FGF2 .

Therapeutic Targeting

Gemcitabine/doxorubicin combination therapy elevates LASS1-derived C18-ceramide in HNSCC xenografts, activating caspase-9/3 and reducing tumor volume by 65% . Pharmacological inhibition of dihydroceramide desaturase with fenretinide (10 µM) reduces ceramide levels by 40%, offering a strategy to modulate sphingolipid signaling .

科学的研究の応用

Cancer Therapy

C18 Dihydroceramide has been investigated for its potential therapeutic applications in cancer treatment, particularly glioma. Research indicates that overexpression of ceramide synthase 1 (CERS1), which synthesizes C18-ceramide, can inhibit cell viability and induce cell death in glioma cells by activating endoplasmic reticulum (ER) stress and autophagy pathways.

  • Mechanism of Action :
    • Increased levels of C18-ceramide lead to the activation of ER stress responses.
    • Induction of lethal autophagy is observed, which contributes to the inhibition of tumor growth.
    • C18-ceramide enhances the sensitivity of glioma cells to chemotherapeutic agents like teniposide (VM-26) .
  • Clinical Implications : The combination of CERS1/C18-ceramide with VM-26 presents a novel therapeutic strategy for treating gliomas, indicating that manipulating ceramide levels may enhance the efficacy of existing cancer therapies .

Metabolic Disorders

This compound also plays a crucial role in metabolic health, particularly concerning type 2 diabetes (T2D) and cardiovascular diseases (CVD). Studies have shown that specific ceramides, including C18:0 and its dihydro derivatives, are associated with increased risks for these conditions.

  • Association with Disease Risk :
    • Elevated levels of this compound are linked to higher T2D risk, while specific other ceramides may have protective effects .
    • Genetic studies suggest that alterations in dihydroceramide metabolism can mediate the adverse effects of dietary factors on cardiometabolic health .
  • Vitamin D Interaction : Research indicates that vitamin D supplementation can enhance this compound levels in individuals with T2D, suggesting a regulatory mechanism that might influence glucose metabolism and insulin sensitivity . This interaction highlights the potential for therapeutic strategies targeting sphingolipid signaling pathways in metabolic diseases.

Biomarker Potential

The profiling of dihydroceramides, including this compound, has emerged as a promising approach for identifying biomarkers related to various diseases.

  • Cardiometabolic Risk Assessment :
    • Studies utilizing high-throughput screening have identified specific dihydroceramides as predictive markers for T2D and CVD risk. For instance, the hazard ratios associated with C18:0 dihydroceramide suggest its potential as a biomarker for disease susceptibility .

Data Summary

The following table summarizes key findings related to this compound's applications:

Application AreaKey FindingsReferences
Cancer TherapyInhibits glioma cell viability; enhances sensitivity to VM-26; induces ER stress and autophagy
Metabolic DisordersLinked to increased T2D and CVD risk; vitamin D enhances levels in T2D patients
Biomarker PotentialIdentified as predictive marker for T2D and CVD risk

類似化合物との比較

Structural and Functional Differences

Dihydroceramides vary in acyl chain length (C14–C26), which influences their metabolic roles, enzymatic processing, and disease associations. Below is a comparative analysis of C18-DHCer with other dihydroceramides:

DHCer Species Key Characteristics Metabolic/Cellular Effects References
C16-DHCer Short acyl chain (C16:0); abundant in cellular membranes. - Minimal role in insulin resistance.
- Increased in DES1-inhibited cells (e.g., fenretinide-treated cancer cells).
C18-DHCer Medium-chain (C18:0); predominant in serum and muscle. - Reduces insulin sensitivity in muscle cells by ~35%.
- Substrate preference for DES1 (C18 > C12 > C8 sphingoid bases).
C20-DHCer Long-chain (C20:0); associated with cardiovascular risk. - Higher serum levels correlate with reduced cardiorespiratory fitness.
- Linked to T2D risk.
C22-DHCer Very-long-chain (C22:0); cytotoxic in cancer. - Strongly induces apoptosis in T-cell leukemia (ρ = 0.77–0.90).
- Minimal impact on insulin signaling.
C24:0/C24:1-DHCer Very-long-chain (C24:0 saturated; C24:1 monounsaturated). - C24:0/C24:1-DHCer reduce insulin sensitivity similarly to C18-DHCer.
- C24:0-DHCer synergizes with C22-DHCer in cancer cytotoxicity.

Key Research Findings

Insulin Resistance: C18-DHCer, C24:0-DHCer, and C24:1-DHCer exhibit comparable potency in impairing insulin-stimulated glycogen synthesis (~34–36% reduction) in human myotubes .

Cancer Cytotoxicity :

  • C22-DHCer and C24:0-DHCer drive apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) via strong correlations with cytotoxicity (ρ = 0.77–0.90), while C18-DHCer has negligible effects .
  • Fenretinide (4-HPR) increases C16- and C18-DHCer levels but requires C22:0 fatty acid supplementation to enhance cytotoxicity .

Enzymatic Processing :

  • Dihydroceramide desaturase (DES1) shows substrate preference:

  • Sphingoid base: C18 > C12 > C8 .
  • Acyl chain: C8 > C18 .
    • C18-DHCer is efficiently converted to ceramide, whereas longer-chain DHCers (e.g., C24:0) accumulate under DES1 inhibition .

Disease Associations :

  • T2D/CVD Risk :

  • C18-DHCer correlates with insulin resistance; C20-DHCer and C22:2-DHCer are linked to higher T2D risk .
  • C16-ceramide and C22:2-DHCer associate with cardiovascular disease (CVD) risk .

Contradictions and Limitations

生物活性

C18 Dihydroceramide (dhCer) is a sphingolipid that has garnered attention due to its biological activities and potential implications in various health conditions, particularly metabolic disorders and chronic diseases. This article explores the biological activity of this compound, highlighting its role in insulin sensitivity, diabetes risk, and its antimicrobial properties.

Overview of this compound

This compound, also known as N-stearoyl-sphinganine (d18:0/18:0), is a precursor to ceramide and is involved in several cellular processes. Recent studies have illustrated its significance in metabolic pathways, particularly concerning insulin sensitivity and the risk of type 2 diabetes (T2D).

Biological Activity and Mechanisms

  • Insulin Sensitivity :
    • Research indicates a strong inverse relationship between serum levels of this compound and insulin sensitivity. In individuals with obesity and T2D, elevated levels of this sphingolipid correlate with reduced insulin sensitivity, suggesting a potential role in the pathogenesis of these conditions .
    • A study demonstrated that administering this compound to human primary muscle cells via liposomes resulted in impaired insulin signaling, further supporting its role in inducing insulin resistance .
  • Type 2 Diabetes Risk :
    • A nested case-cohort study identified this compound as a significant biomarker associated with increased T2D risk. Specifically, higher concentrations of C18 dhCer were linked to an elevated risk of developing T2D, reinforcing the hypothesis that alterations in sphingolipid metabolism may contribute to metabolic diseases .
    • The study found that when controlling for other variables, C18 dhCer levels remained statistically significant predictors of T2D risk, indicating its potential use as a biomarker for early detection .
  • Antimicrobial Activity :
    • Although primarily studied for its metabolic implications, this compound has also shown antibacterial properties. Short-chain ceramides exhibit potent bactericidal activity against certain pathogens, suggesting that dihydroceramides may share similar mechanisms or effects .
    • A study focused on various ceramide analogs found that modifications to the ceramide structure could enhance antimicrobial efficacy, indicating that further research into dihydroceramides could uncover novel therapeutic applications .

Case Studies

  • Vitamin D Supplementation :
    A clinical trial involving vitamin D supplementation revealed that participants experienced significant increases in plasma levels of this compound after six months. This increase was associated with improved metabolic profiles, suggesting that enhancing dhCer levels might confer protective effects against glucose intolerance and hepatic insulin resistance .
  • Acute-on-Chronic Liver Failure :
    Another study explored the role of this compound as a biomarker for acute-on-chronic liver failure (ACLF). The research indicated that lower levels of specific dihydroceramides were associated with poorer prognosis in ACLF patients, highlighting their potential as indicators for disease progression .

Data Tables

Study Findings Significance
Vitamin D Supplementation StudySignificant increase in plasma C18 dhCer after supplementationSuggests protective role against glucose intolerance
T2D Risk AssessmentHigher C18 dhCer levels correlated with increased T2D riskPotential biomarker for early detection
ACLF StudyLower dhCer levels linked to poor prognosisIndicates potential for use in clinical assessments

Q & A

Basic Research Questions

Q. What methodologies are recommended for extracting and purifying C18 dihydroceramide from biological tissues?

The Bligh-Dyer method remains a gold standard for lipid extraction due to its efficiency and reproducibility. This protocol involves homogenizing tissues with chloroform-methanol (2:1 v/v), followed by phase separation with water and chloroform. The chloroform layer, containing lipids like this compound, is isolated and purified. This method minimizes lipid degradation and is adaptable to diverse tissues, including liver and adipose .

Q. How is this compound quantified in lipidomic studies, and what analytical challenges exist?

Quantitative analysis typically employs quadrupole time-of-flight (Q-TOF) mass spectrometry, often coupled with liquid chromatography (LC/MS). This compound is used as an internal standard due to its stability and distinct mass-to-charge ratio. Key challenges include distinguishing isobaric species (e.g., C18:0 vs. C18:1 dihydroceramides) and optimizing ionization efficiency, which requires careful calibration with synthetic standards .

Q. What is the biosynthetic pathway of this compound, and how is it regulated?

this compound is synthesized via dihydroceramide synthase 1 (DHCS1), which catalyzes the acylation of sphinganine (d18:0) with stearoyl-CoA (C18:0). Its conversion to ceramide requires dihydroceramide desaturase (DES1), which introduces a 4,5-trans double bond. DES1 activity is influenced by the sphingoid base chain length (C18 > C12 > C8) and fatty acid saturation .

Q. What role does this compound play in metabolic disorders such as type 2 diabetes (T2D)?

Elevated plasma this compound levels are observed in pre-diabetic individuals up to nine years before T2D onset. It correlates with insulin resistance, likely due to impaired DES1 activity, leading to lipid accumulation and autophagosome dysregulation in liver cells. Paradoxically, vitamin D supplementation increases its levels, suggesting complex regulatory mechanisms .

Advanced Research Questions

Q. How can experimental models be designed to study the cytotoxic effects of this compound in cancer?

In vitro studies using T-cell acute lymphoblastic leukemia (T-ALL) cell lines (e.g., MOLT-4, COG-LL-317h) reveal that this compound exhibits weaker cytotoxicity compared to longer-chain species (C22:0, C24:0). Experimental designs should include fatty acid supplementation (e.g., C18:0 vs. C22:0) and DES1 inhibitors (e.g., fenretinide) to modulate dihydroceramide levels. Cytotoxicity is assessed via cell viability assays and correlated with lipidomic profiling .

Q. How should researchers address contradictions in data regarding this compound’s role in disease?

Discrepancies arise in chain-length-specific effects. For example, this compound is a preferred DES1 substrate , yet shows limited cytotoxicity in T-ALL compared to longer chains . Researchers must control for tissue-specific DES1 expression, acyl-CoA availability, and downstream signaling (e.g., autophagy vs. apoptosis). Meta-analyses using tools like NetCoupler can disentangle confounding factors in multi-omics datasets .

Q. What experimental evidence supports this compound as a biomarker for transplant rejection?

Low serum this compound levels in liver transplant recipients correlate with ischemic-type biliary lesions (ITBL) and rejection. Methodologically, longitudinal studies should combine LC/MS-based lipidomics with clinical parameters (e.g., bilirubin, liver enzymes). Mechanistically, its depletion may reflect impaired hepatocyte regeneration or DES1 dysfunction .

Q. How does this compound contribute to liver fibrosis, and what models validate this?

In Chang and LX-2 liver cells, this compound upregulates fibrosis markers (α-SMA, FGF2) and induces lipid droplet accumulation. Experimental validation involves treating cells with exogenous this compound and measuring fibrotic gene expression via qPCR. In vivo models (e.g., high-fat diet-induced fibrosis) further confirm these findings .

Q. What is the mechanistic link between this compound and neuronal oxidative stress?

In neurons, this compound modulates Rac1 compartmentalization, influencing NADPH oxidase activity and reactive oxygen species (ROS) production. Studies using liposome-based membrane models show that this compound’s saturated structure stabilizes lipid rafts, altering redox signaling. DES1 inhibitors (e.g., GT-11) are used to probe this pathway .

Q. Why are lower this compound levels associated with poor survival in neuroblastoma?

Neuroblastoma patients with low this compound levels exhibit adverse survival outcomes, likely due to reduced ceramide synthase (CERS1) activity. CERS1 generates pro-apoptotic C18 ceramide, a tumor suppressor. Researchers should profile sphingolipid metabolism genes (e.g., CERS1, DES1) in tumor biopsies and correlate with lipidomic data .

Q. Methodological Notes

  • Sample Preparation : Use the Bligh-Dyer method for lipid extraction to avoid degradation .
  • Analytical Validation : Include synthetic this compound standards (e.g., Avanti Polar Lipids) for LC/MS calibration .
  • Experimental Controls : Pair DES1 inhibitors with fatty acid supplementation to isolate chain-length-specific effects .

特性

IUPAC Name

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H73NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h34-35,38-39H,3-33H2,1-2H3,(H,37,40)/t34-,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTJQXAANJHSCE-OIDHKYIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H73NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177594
Record name Ceramide 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:0/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011761
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2304-80-5
Record name N-Stearoyl dihydrosphingosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002304805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceramide NG
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14706
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ceramide 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-STEAROYL DIHYDROSPHINGOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AD8CNQ956
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cer(d18:0/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011761
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

6.2 g (0.022 mol) of stearic acid and 6 g (0.022 mol) of 2-aminooctadecane-1,3-diol were mixed in a tube and irradiated with the apparatus used in Example 1, under the same frequency and power conditions. After an irradiation of 18 minutes at 140° C.±5° C., the reaction mixture was solubilized in a mixture of 80 ml of ethyl acetate and 40 ml of heptane. The precipitate obtained was recrystallized from ethanol and 8.1 g of expected pure product were obtained with a yield of 72%.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。